Lipophilicity Comparison: XLogP3-AA vs. 4-Bromo Analog
The target compound's computed lipophilicity (XLogP3-AA = 2.4) is quantifiably lower than that of its 4-bromo analog (XLogP3-AA = 2.7), indicating a measurable difference in hydrophobicity [1]. This differentiation is critical for medicinal chemistry campaigns where lipophilic ligand efficiency (LLE) or central nervous system (CNS) multiparameter optimization (MPO) scores are driving selection [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole (PubChem CID 26985670) = 2.7 |
| Quantified Difference | Δ = -0.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
A lower XLogP value influences solubility and non-specific binding, which directly impacts the viability of a scaffold in early-stage drug discovery and can guide procurement toward the optimal building block for a desired property range.
- [1] PubChem. (2025). XLogP3-AA Comparison: CID 28063587 (Target) vs. CID 26985670 (4-Bromo analog). National Library of Medicine. View Source
